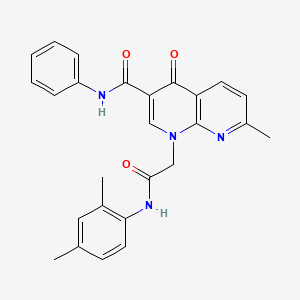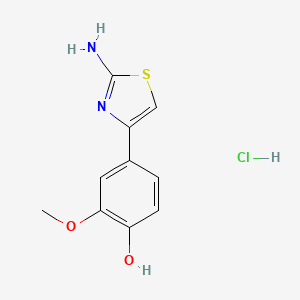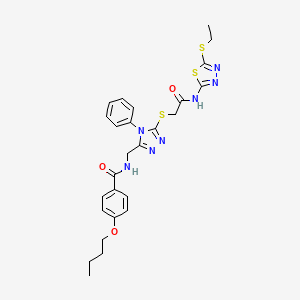
6-methyl-5-((5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "6-methyl-5-((5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)pyrimidine-2,4(1H,3H)-dione" is a heterocyclic molecule that appears to be a derivative of pyrimidine dione with additional substituents that include a 1,3,4-oxadiazole ring and a trifluoromethylbenzyl group. This structure suggests potential for various biological activities, given the presence of the oxadiazole and pyrimidine moieties, which are often explored for their pharmacological properties.
Synthesis Analysis
The synthesis of related compounds often involves the condensation of thioxopyrimidine derivatives with secondary amines or other reagents to introduce various substituents, as seen in the synthesis of novel fluorescent compounds . Another approach includes the interaction of thieno[2,3-d]pyrimidine derivatives with benzohydrazide followed by cyclization and alkylation to obtain compounds with potential antimicrobial activity . These methods highlight the versatility of pyrimidine derivatives as scaffolds for synthesizing a wide range of biologically active molecules.
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using spectroscopic methods like IR, NMR, and mass spectrometry. For instance, the IR spectra can help identify the presence of functional groups, such as the carbonyl group in imidazole derivatives . NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms, as seen in the analysis of thiazole and thieno[2,3-d]pyrimidine derivatives . Mass spectrometry can elucidate the fragmentation patterns and confirm the molecular weight of the compounds .
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives can vary depending on the substituents present. For example, reactions with amines can lead to the opening of the oxadiazole ring and substitution reactions at different positions on the pyrimidine ring . The presence of electron-withdrawing or electron-donating groups can significantly influence the chemical behavior and the resulting products of such reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, fluorescence, and antimicrobial activity, are influenced by their molecular structure. The substituents and solvent polarity can affect the absorption spectra and fluorescence characteristics, with some compounds displaying intense fluorescence in solutions . The antimicrobial activity of thieno[2,3-d]pyrimidine derivatives has been reported to be enhanced by certain substituents, indicating the importance of structural modifications in determining biological activity .
Wissenschaftliche Forschungsanwendungen
Synthetic Methods and Biological Activity
A significant area of research involving this compound category includes the development of synthetic methodologies and the assessment of biological activities. For instance, Tang et al. (2015) detailed an efficient synthesis method for a related compound, highlighting its potential anti-HIV activity. This study presents a one-step synthesis process using an improved oxidative method, demonstrating anti-HIV integrase and reverse transcriptase activities, suggesting potential applications in HIV treatment (Xiaowan Tang et al., 2015).
Additionally, Meshcheryakova et al. (2014) explored the oxidation and isomerism of thietane-containing heterocycles, providing insights into the chemical properties and reactivity of similar compounds. This study contributes to understanding the chemical behavior of such compounds, which is crucial for their application in medicinal chemistry (S. Meshcheryakova et al., 2014).
Wirkmechanismus
Target of Action
Compounds with a pyrimidine structure often target enzymes or receptors in cells. For example, some pyrimidine derivatives have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .
Mode of Action
The compound might interact with its target by binding to the active site, thereby inhibiting the function of the target. The trifluoromethyl group could enhance the binding affinity due to its electronegativity .
Biochemical Pathways
The inhibition of the target can affect various biochemical pathways. For instance, CDK2 inhibition can lead to cell cycle arrest, affecting the proliferation of cells .
Result of Action
The ultimate effect of the compound would depend on its specific targets and mode of action. For example, if it inhibits a protein involved in cell proliferation, it might have anti-cancer properties .
Safety and Hazards
Zukünftige Richtungen
The study of pyrimidine derivatives is a very active area of research, with potential applications in medicine, agriculture, and materials science . Future research will likely continue to explore the synthesis of new pyrimidine derivatives, their physical and chemical properties, and their potential applications.
Eigenschaften
IUPAC Name |
6-methyl-5-[[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O3S/c1-8-11(13(24)21-14(25)20-8)6-12-22-23-15(26-12)27-7-9-3-2-4-10(5-9)16(17,18)19/h2-5H,6-7H2,1H3,(H2,20,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCPALFEGPYAQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CC2=NN=C(O2)SCC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-5-((5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)pyrimidine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2502672.png)







![6-(Cyclohex-3-ene-1-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2502681.png)
![N-[4-(4-benzamido-3-methoxyphenyl)-2-methoxyphenyl]benzamide](/img/structure/B2502684.png)

![2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/no-structure.png)
